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Get Quote

The table below summarizes key characteristics and available data for branebrutinib.

Property Branebrutinib (BMS-986195)
Status Investigational (clinical trials for autoimmune diseases) [1] [2]
Mechanism Potent, highly selective, covalent (irreversible) inhibitor of Bruton's Tyrosine

Key Pharmacologic
Advantage

Selectivity

Half-Life (Plasma)

Key PKIPD Finding

Phase 1 Safety
(Healthy Subjects)

Kinase (BTK) [3] [4] [5]

Rapid systemic inactivation of BTK at very low doses due to high potency
and favorable PK/PD properties [3] [4]

>5000-fold selectivity for BTK over 240 other kinases; high selectivity within
Tec kinase family [3]

~1.2 - 1.7 hours (short). Rapidly absorbed (T 55 ~1 hour) [3]

Rapid and high BTK occupancy (100% after single 10 mg dose) maintained
long after plasma clearance (BTK occupancy half-life: 115-154 hours) [3]

Well-tolerated. Most adverse events were mild/moderate. One serious AE
led to discontinuation [3]

Detailed Experimental Data and Protocols
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Here is a deeper dive into the key experiments and methodologies that generated the data above.

Mass Spectrometry BTK Occupancy Assay

This was the core pharmacodynamic (PD) method used in the Phase 1 study to measure drug action directly

[3].

e Objective: To quantify the percentage of BTK proteins in peripheral blood cells that are bound and
occupied by branebrutinib.
e Protocol:
o Sample Collection: Blood samples were collected from healthy participants before and at
multiple time points after branebrutinib administration.
o Protein Analysis: A mass spectrometry assay was used to distinguish and measure the ratio of
drug-bound BTK to free (unbound) BTK.
o Data Calculation: BTK occupancy percentage was calculated from these measurements,
providing a direct readout of target engagement.
¢ Finding: A single 10 mg dose achieved 100% BTK occupancy. The decay of occupancy over time
was predictable, with a half-life of 115-154 hours, demonstrating sustained pharmacodynamic effects
despite a short plasma half-life [3].

Preclinical Selectivity Profiling

The high selectivity of branebrutinib was established before human trials [3].

e Objective: To assess the potential for off-target effects by evaluating the drug's interaction with other
kinases.

¢ Protocol: Branebrutinib was screened against a panel of 240 diverse kinases.

¢ Finding: It demonstrated more than 5000-fold selectivity for BTK over the vast majority of off-target
kinases, with only a few closely related Tec family kinases showing less selectivity [3].

BTK Inhibition Pathway and Drug Action

The following diagram illustrates the strategic role of BTK in immune signaling and how branebrutinib

exerts its effect.
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Research Status and Context

¢ Current Research Focus: Clinical trials have been conducted for several autoimmune conditions,
including rheumatoid arthritis, systemic lupus erythematosus (SLE), and primary Sjogren's
syndrome [1] [2]. This aligns with its mechanism of targeting BTK in multiple immune cell types.

e Therapeutic Index Considerations: The therapeutic index compares a drug's efficacy (benefit) to
its toxicity (risk). For branebrutinib, available data suggests a potentially favorable profile due to its
high selectivity and rapid, sustained target engagement at low doses, which may minimize off-
target toxicity [3] [4]. However, a definitive therapeutic index cannot be established without
comprehensive efficacy and long-term safety data from large-scale clinical trials in patient
populations.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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